
2-Chloro-4-nitropyridine
Overview
Description
Preparation Methods
Oxidation of 2-Chloropyridine to N-Oxide Intermediates
The formation of 2-chloropyridine N-oxide is a pivotal step that enables subsequent nitration at the 4-position. Two oxidation methods dominate industrial practice, differing in cost, reaction efficiency, and scalability.
Meta-Chloroperbenzoic Acid (mCPBA) Mediated Oxidation
In the method disclosed in CN104974085A, 2-chloropyridine is oxidized using mCPBA in chloroform at 25°C . The reaction proceeds via electrophilic oxygen transfer, with a molar ratio of 1:2–3 (2-chloropyridine:mCPBA) to ensure complete conversion. Key advantages include mild conditions (10 hours at ambient temperature) and straightforward workup: quenching with sodium thiosulfate, pH adjustment to alkalinity, and extraction with dichloromethane (DCM). This method achieves yields of 68–72%, with purity confirmed by thin-layer chromatography (TLC) .
Hydrogen Peroxide Mediated Oxidation
EP0243450B1 describes an alternative approach using 30% hydrogen peroxide in glacial acetic acid at 50°C . The reaction requires multiple peroxide additions over 45 hours to drive oxidation to completion. Post-reaction, the mixture is concentrated, neutralized with sodium carbonate, and extracted with chloroform. While cost-effective due to the low price of hydrogen peroxide, this method involves prolonged reaction times and yields approximately 50–60% after workup, as inferred from mass balances in the patent .
Table 1: Comparison of Oxidation Methods
Nitration of 2-Chloropyridine N-Oxide
Nitration of the N-oxide intermediate is conducted using mixed acid systems to introduce the nitro group at the 4-position. Both patents emphasize the critical role of temperature and acid ratios in maximizing yield.
Mixed Acid Nitration Conditions
In CN104974085A, nitration employs a 1:1.6–2 volumetric ratio of concentrated nitric acid to sulfuric acid . The 2-chloropyridine N-oxide is added to the pre-cooled (0°C) nitration mixture, followed by gradual heating to 100°C. This two-stage temperature profile minimizes byproduct formation, yielding 65–70% of 2-chloro-4-nitropyridine N-oxide . Similarly, EP0243450B1 utilizes a 1:1.6 HNO₃:H₂SO₄ ratio but achieves an exothermic temperature rise to 115°C during nitration, culminating in a 56.7% yield after isolation .
Temperature and Stoichiometry Optimization
Elevated temperatures (>100°C) favor nitro group incorporation but risk over-nitration. The Chinese patent’s controlled heating to 100°C balances reactivity and selectivity, whereas the European patent’s exothermic approach reduces energy input but necessitates careful temperature monitoring . Stoichiometric excess of nitric acid (1.5–2 equivalents) ensures complete conversion, though post-reaction neutralization with ice-water is critical to precipitate the product .
Table 2: Nitration Conditions and Outcomes
Parameter | CN104974085A | EP0243450B1 |
---|---|---|
HNO₃:H₂SO₄ Ratio | 1:1.6–2 (v/v) | 1:1.6 (v/v) |
Reaction Temperature | 0°C → 100°C | 0°C → 115°C (exothermic) |
Yield | 65–70% | 56.7% |
Workup | Ice-water quenching | Chloroform extraction |
Comparative Analysis of Synthetic Routes
The mCPBA-mediated route offers higher yields and simpler purification but incurs higher reagent costs. In contrast, the hydrogen peroxide method is economically favorable for large-scale production despite longer reaction times . Both methods necessitate stringent control over nitration conditions to avoid ring degradation or polysubstitution. Industrial scalability is further influenced by solvent choice: chloroform’s volatility complicates recovery, whereas acetic acid permits easier reuse .
Industrial Applications and Scalability
The Chinese patent’s protocol is explicitly designed for industrial use, emphasizing minimal post-reaction processing and compatibility with existing infrastructure . The European method, while viable, requires multi-stage extraction and concentration, increasing operational complexity . Recent advancements in continuous-flow nitration could enhance both methods’ scalability by improving heat and mass transfer .
Chemical Reactions Analysis
1.1. Oxidative Nitration
The compound is synthesized via a two-step oxidative nitration of 2-chloropyridine. The first step involves oxidation with hydrogen peroxide (50%) in glacial acetic acid at 85°C for 9–14 hours, yielding 2-chloropyridine N-oxide. This intermediate is then nitrated with a mixture of sulfuric acid and nitric acid (nitrosonitric acid) at 90°C for 3–6 hours, producing 2-chloro-4-nitropyridine N-oxide with a yield of 65–74% .
Reaction Conditions Comparison
Reagent | Temperature (°C) | Time | Yield (%) |
---|---|---|---|
H₂O₂ (50%) | 85 | 9–14 h | 65–74 |
HNO₃/SO₄ | 90 | 3–6 h | 65–74 |
1.2. Reduction of N-Oxide
The N-oxide intermediate can be reduced to the target compound using phosphorus trichloride (PCl₃) in chloroform under reflux for 12 hours, achieving a 78% yield .
Reduction Mechanism
2.1. Grignard-Like Alkylation
Diethyl malonate reacts with this compound in toluene under sodium-mediated conditions at 110°C for 1.5 hours to form 2-methyl-4-nitropyridine with a 95% yield .
Reaction Steps
- Sodium (2.76 g) and diethyl malonate (80 mL) are heated to 120°C.
- This compound (15.6 g) is added dropwise.
- Hydrochloric acid (6N) is used for quenching.
2.2. Cross-Coupling
The compound undergoes fluorodenitration with fluorine gas in the presence of a catalyst (e.g., K₂CO₃) at 120°C, replacing the nitro group with fluorine .
3.1. Intermediate Formation
Nitration involves the formation of 1,2-dihydropyridine sulfonic acid intermediates (2 and 3), which undergo nucleophilic attack by hydrogen sulfite ions (HSO₃⁻). This leads to hydride shifts and rearomatization, yielding 3-nitropyridine .
Kinetic Data
Parameter | Value |
---|---|
Activation Energy (∆H#) | 18(1) kcal/mol |
Entropy Change (∆S#) | –5(4) cal/mol·K |
Reduction to Aminopyridine
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₃CN) in ethanol. For example, this compound N-oxide is reduced to 2-chloro-4-aminopyridine with a 70% yield .
Reduction Pathway
5.1. Pharmaceuticals
Serves as an intermediate in synthesizing antibacterial and anticancer agents .
5.2. Agrochemicals
Used in herbicides and fungicides due to its electrophilic substitution reactivity .
5.3. Material Science
Explored for polymer and coating applications .
Application Matrix
Sector | Key Use | Reference |
---|---|---|
Pharmaceuticals | Antibacterial agents | |
Agrochemicals | Herbicides | |
Materials | Polymers |
6.1. Toxicity
Classified as toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331) .
6.2. Stability
Stable under recommended storage conditions but sensitive to strong acids and bases .
Hazard Data
Hazard Code | Description |
---|---|
GHS07 | Acute toxicity |
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-nitropyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- 4-Amino-2-chloropyridine : This compound is synthesized from this compound and serves as a precursor for various APIs, including those used in treating neurological disorders and infections .
- Thrombin Inhibitors : Recent studies have highlighted the utility of this compound derivatives as thrombin inhibitors, which are crucial in anticoagulant therapies .
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. A study demonstrated that modifications to the nitro group can enhance biological activity, making these compounds promising candidates for anticancer drug development .
Agrochemical Applications
In agriculture, this compound is explored as an intermediate in the synthesis of herbicides and pesticides.
Herbicide Development
The compound is utilized in developing selective herbicides that target specific weed species while minimizing damage to crops. For instance, research has shown that certain derivatives can inhibit key enzymes in plant growth, thus controlling weed proliferation effectively .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the formation of complex organic molecules.
Reaction with Grignard Reagents
The compound undergoes reactions with Grignard reagents to form various substituted pyridines, which are valuable in synthetic organic chemistry .
Aromatic Coupling Reactions
It has also been employed in aromatic coupling reactions, facilitating the formation of biaryl compounds that are important in materials science and organic electronics .
Data Summary Table
Application Area | Specific Use | Example Compound/Reaction |
---|---|---|
Pharmaceuticals | API Synthesis | 4-Amino-2-chloropyridine |
Thrombin Inhibitors | Derivatives for anticoagulant therapy | |
Agrochemicals | Herbicide Development | Selective herbicides targeting specific weeds |
Organic Synthesis | Reactions with Grignard Reagents | Formation of substituted pyridines |
Aromatic Coupling | Biaryl compounds for materials science |
Mechanism of Action
The mechanism of action of 2-chloro-4-nitropyridine primarily involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions to introduce different functional groups onto the pyridine ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chloro-Nitropyridines
2-Chloro-3-nitropyridine (CAS: 5470-18-8)
- Structure : Chloro at C2, nitro at C3.
- Physical properties : Melting point 100–103°C, purity >98% (GC) .
- Reactivity : Less studied for biological activity but used in nucleophilic substitutions.
2-Chloro-5-nitropyridine (CAS: 4548-45-2)
- Structure : Chloro at C2, nitro at C4.
- Physical properties : Melting point 105–107°C, purity >98% (HPLC) .
- Applications : Key intermediate for fungicides and plant growth regulators .
Comparison Table: Physical and Chemical Properties
Substituted Derivatives
2-Chloro-4-methyl-5-nitropyridine (CMNP)
- Structure : Methyl at C4, nitro at C5.
- Hyperpolarizability: βₜₒₜ = 19× urea, suggesting utility in nonlinear optics .
- Electronic properties : Enhanced charge transfer due to methyl group .
3-Amino-2-chloro-4-methylpyridine (ACMP)
- Structure: Amino at C3, methyl at C4.
- Reactivity: Amino group enables participation in coupling reactions, useful in medicinal chemistry .
Comparison Table: Electronic and Functional Properties
N-Oxide Derivatives
This compound N-oxide (CAS: 14432-16-7)
- Structure : Pyridine N-oxide with nitro at C4.
- Crystal packing : Planar nitro group (torsion angle 6.48°), "fishbone" molecular arrangement without hydrogen bonds .
- Applications : Reactive intermediate for alkoxy-thione derivatives .
Comparison with 2,6-Dichloro-4-nitropyridine N-oxide
- Structural similarity : Both have nitro at C4 but differ in chloro substitution.
- Reactivity: this compound N-oxide shows higher efficiency in nucleophilic substitutions (e.g., with heptanolate in DMSO) .
Biological Activity
2-Chloro-4-nitropyridine (C5H3ClN2O2) is an aromatic heterocyclic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, and potential for bioremediation.
- Molecular Formula : C5H3ClN2O2
- Molecular Weight : 162.54 g/mol
- CAS Number : 3433-38-7
Metabolism and Degradation Pathways
Research has demonstrated that this compound can undergo microbial degradation, which is crucial for understanding its environmental fate. Notably, studies involving various bacterial strains have elucidated the metabolic pathways involved in its degradation:
- Rhodococcus sp. MB-P1 : This strain utilizes 2-chloro-4-nitroaniline (a derivative of this compound) as a sole carbon and nitrogen source. The degradation pathway involves the transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol (4-A-3-CP), followed by further degradation to 6-chlorohydroxyquinol (6-CHQ) through a series of enzymatic reactions including flavin-dependent monooxygenase activity .
- Burkholderia sp. RKJ 800 : This strain has been shown to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, producing chlorohydroquinone and maleylacetate as intermediates. This highlights the compound's potential for bioremediation applications in contaminated environments .
Toxicological Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : In animal studies, the oral LD50 for mice is reported to be approximately 110 mg/kg, indicating significant acute toxicity. Dermal exposure also shows considerable toxicity with LD50 values around 48 mg/kg for rabbits .
- Mutagenicity : Short-term tests have indicated that this compound exhibits mutagenic properties in mammalian systems, inducing gene mutations and structural chromosome aberrations both with and without metabolic activation .
Case Study 1: Biodegradation Potential
A study conducted on soil microcosms demonstrated the effectiveness of Burkholderia sp. RKJ 800 in degrading 2-chloro-4-nitrophenol in contaminated soils. The research indicated a significant reduction in pollutant concentration over time, showcasing the strain's potential for bioremediation efforts in industrial waste management.
Case Study 2: Toxicological Assessment
In a controlled laboratory setting, mice were exposed to various concentrations of this compound to assess its toxic effects on liver function. Results indicated liver necrosis at higher doses, underscoring the compound's hepatotoxicity and the need for careful handling in industrial applications.
Summary of Biological Activities
Biological Activity | Findings |
---|---|
Metabolism | Degraded by Rhodococcus sp. MB-P1 and Burkholderia sp. RKJ 800 |
Toxicity (LD50) | Oral: ~110 mg/kg (mice), Dermal: ~48 mg/kg (rabbits) |
Mutagenicity | Induces gene mutations and chromosomal aberrations |
Bioremediation Potential | Effective degradation in contaminated soil microcosms |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-chloro-4-nitropyridine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : this compound is typically synthesized via nitration of chloropyridine derivatives or halogenation of nitropyridines. Key reactions include:
- Nucleophilic Substitution : Reactions with amines, thiols, or alcohols in polar solvents (e.g., DMF or DMSO) at elevated temperatures .
- Oxidation/Reduction : Use oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to modify functional groups .
- Optimization Strategies : Adjust solvent polarity, temperature, and reagent stoichiometry to minimize side reactions. For example, higher temperatures (80–100°C) in DMF improve substitution efficiency .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to identify nitro (NO₂) and chloro (C-Cl) groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₅H₃ClN₂O₂, MW 165.09) .
- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Thermochemical Analysis : Use hybrid functionals (e.g., B3LYP) to model reaction thermodynamics, such as bond dissociation energies for substitution reactions .
Q. How do competing reaction pathways (e.g., nitro group reduction vs. chloro substitution) influence product distribution, and how can selectivity be controlled?
- Methodological Answer :
- Mechanistic Studies :
- Reduction : Use NaBH₄/CuCl₂ for selective nitro-to-amine conversion without affecting the chloro group .
- Substitution : Employ bulky nucleophiles (e.g., tert-butylamine) to sterically hinder undesired nitro displacement.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures drive thermodynamic outcomes (e.g., multiple substitutions) .
Q. What experimental and computational approaches resolve contradictions in reported reactivity data (e.g., conflicting regioselectivity in substitution reactions)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, DFT for transition-state modeling) .
- Systematic Variation : Test solvents (polar vs. nonpolar), catalysts (e.g., Pd for cross-coupling), and leaving groups to identify outliers .
- Meta-Analysis : Compare literature data with computational predictions to isolate experimental artifacts (e.g., impurity-driven side reactions) .
Properties
IUPAC Name |
2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-36-2 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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